molecular formula C16H9ClFNO3 B11346247 2-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

2-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11346247
M. Wt: 317.70 g/mol
InChI Key: YLMDEHYKBWWFGV-UHFFFAOYSA-N
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Description

2-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a similar nucleophilic substitution reaction using a chlorinated aromatic compound.

    Esterification: The final step involves the esterification of the oxazole ring with the fluorophenyl and chlorophenyl groups to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical structure.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has similar biological activities.

    Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and can be compared in terms of their pharmacological properties.

Uniqueness

2-Fluorophenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both fluorophenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C16H9ClFNO3

Molecular Weight

317.70 g/mol

IUPAC Name

(2-fluorophenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H9ClFNO3/c17-11-7-5-10(6-8-11)15-9-13(19-22-15)16(20)21-14-4-2-1-3-12(14)18/h1-9H

InChI Key

YLMDEHYKBWWFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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